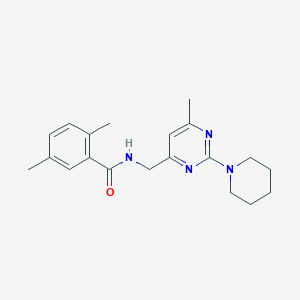

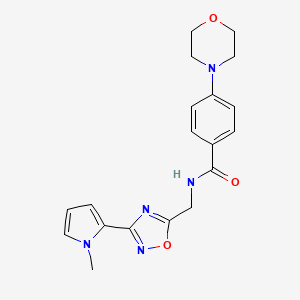

3-cyclopropyl-1H-quinazoline-2,4-dione

Vue d'ensemble

Description

3-cyclopropyl-1H-quinazoline-2,4-dione is a type of quinazoline-2,4 (1H,3H)-dione . Quinazoline-2,4 (1H,3H)-diones are a class of N-heterocyclic compounds that have a wide range of biological functions, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, antiprotozoal, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antimalarial activities .

Synthesis Analysis

The synthesis of quinazoline-2,4 (1H,3H)-diones can be achieved under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles . The reaction mechanism indicates that [1-MHy]− with the multiple-site cooperative interactions can not only activate CO2 but also can activate 2-aminobenzonitrile by forming two types of hydrogen bonds with −NH2 (N–H···N– and N–H···O═C), thus ensuring the excellent catalytic performance of [P4442] [1-MHy] .Molecular Structure Analysis

Quinazoline-2,4 (1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed and synthesized as PARP-1/2 inhibitors . Structure–activity relationships were examined which revealed a number of potent PARP-1/2 inhibitors with moderate selectivity toward PARP-1 over PARP-2 .Chemical Reactions Analysis

Quinazoline-2,4 (1H,3H)-diones have been prepared by modifications of known methods . 3-Phenylquinazoline-2,4 (1H,3H)-diones gave, with either phosphorous pentachloride or phosphoryl chloride, 2-chloroquinazoline-4 (3H)-ones (IVb), which reacted with various amines to give 2-amino-derivatives (IVc—i) .Physical And Chemical Properties Analysis

The structures of quinazoline-2,4 (1H,3H)-diones were confirmed using spectroscopic analyses (IR, NMR, and EI-MS) . The compounds were isolated, with yields in the range of 30-65% .Applications De Recherche Scientifique

- Quinazoline-2,4(1H,3H)-dione derivatives exhibit promising anticancer potential. Researchers have identified compounds that inhibit tumor growth and enhance the cytotoxicity of existing chemotherapeutic agents . These compounds could serve as valuable leads for developing novel cancer therapies.

- The novel quinazoline-2,4(1H,3H)-dione derivatives have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. While most compounds displayed moderate activity, further optimization may yield potent antimicrobial agents .

- A series of quinazoline-2,4-dione compounds were synthesized and evaluated for their binding affinity toward sphingosine-1-phosphate receptor 2 (S1PR2). Several compounds showed high binding potency, suggesting their potential as selective modulators of S1PR2 .

- Quinazoline compounds have been investigated for antifungal, antiviral, and antidiabetic activities. Their diverse pharmacological profile makes them intriguing candidates for drug development .

Anticancer Properties

Antimicrobial Activity

Sphingosine-1-Phosphate Receptor Modulation

Other Therapeutic Applications

Safety And Hazards

While specific safety and hazards information for 3-cyclopropyl-1H-quinazoline-2,4-dione is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Future directions for the study of 3-cyclopropyl-1H-quinazoline-2,4-dione could include the design and synthesis of a novel series of quinazoline-2,4 (1H,3H)-dione derivatives as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV to identify and develop antimicrobial agents to prevent bacterial resistance problems . Another direction could be the establishment of an improved method for the synthesis of quinazoline-2,4 (1H,3H)-dione derivatives with three points of molecular diversity .

Propriétés

IUPAC Name |

3-cyclopropyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDKLRIUOOJMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1H-quinazoline-2,4-dione | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)

![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)

![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2880624.png)

![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)

![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)